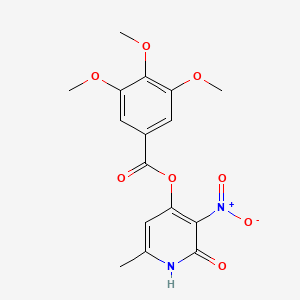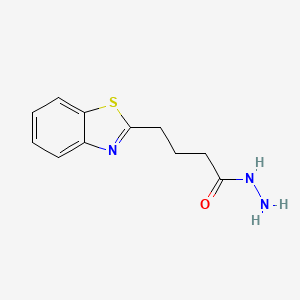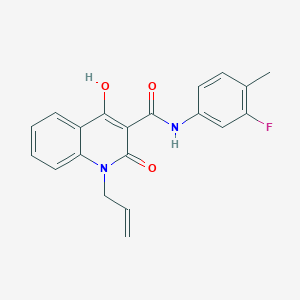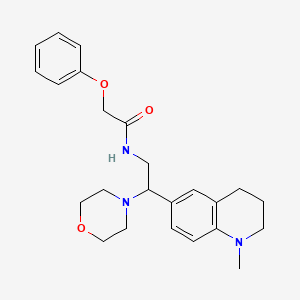![molecular formula C10H9ClF3NO2 B2824467 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol CAS No. 338772-77-3](/img/structure/B2824467.png)
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol” is a chemical compound with the CAS Number: 338772-77-3 . Its IUPAC name is (2E)-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-buten-1-ol . The molecular weight of this compound is 267.63 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+ . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a boiling point of 50-52 degrees .Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]but-2-en-1-ol, a compound with notable chemical properties, is used in various synthetic procedures. A study by Colla et al. (1991) describes an improved method for preparing β-trichloro- and β-trifluoroacetyl derivatives of simple enol ethers, which are key intermediates in numerous chemical syntheses. These derivatives are cyclocondensed with hydroxylamine to yield dihydroisoxazoles in high yield, showcasing the compound's utility in heterocyclic chemistry (Colla et al., 1991).
Interaction with Metal Ions
Research by Mohammadi and Abdeshah (2012) explores the interaction of similar pyridine derivatives with metal ions. They synthesized aluminum(III), gallium(III), and indium(III) complexes using Schiff base derivatives of 2-amino-3-hydroxypyridine, demonstrating the potential of such compounds in coordination chemistry (Mohammadi & Abdeshah, 2012).
Applications in Organic Electronics
A study by Huang et al. (2013) on Pt(II) complexes, incorporating pyridine derivatives similar to this compound, reveals their application in organic light-emitting diodes (OLEDs). These complexes exhibit significant photophysical properties, including mechanoluminescence, which is pivotal for advanced electronic applications (Huang et al., 2013).
Crystallographic Studies
In the realm of crystallography, the structural analysis of similar compounds provides insights into their molecular geometry and intermolecular interactions. For instance, Jeon et al. (2013) conducted a study on the crystal structure of fluazinam, which contains a trifluoromethyl pyridinyl moiety. This research contributes to understanding the molecular arrangements and potential applications in materials science (Jeon et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to target enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, thereby affecting the biological processes they are involved in .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound might affect the pathways involving the targeted enzymes, leading to downstream effects such as inhibition of bacterial proliferation .
Result of Action
Based on the potential targets, it can be inferred that the compound might inhibit the activity of certain enzymes, leading to effects such as inhibition of bacterial proliferation .
Propriétés
IUPAC Name |
(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybut-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-8-5-7(10(12,13)14)6-15-9(8)17-4-2-1-3-16/h1-2,5-6,16H,3-4H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRTZBMWEGBFSV-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC=CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)OC/C=C/CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![2-[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2824390.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)

![N-benzyl-3-[(4-chlorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2824398.png)

![2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2824401.png)

![Methyl 2-amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2824405.png)
![7-Chloro-4-methoxybenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2824406.png)
